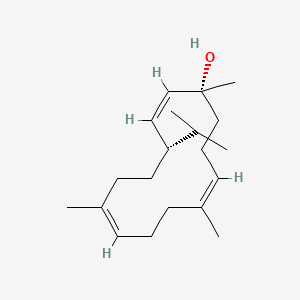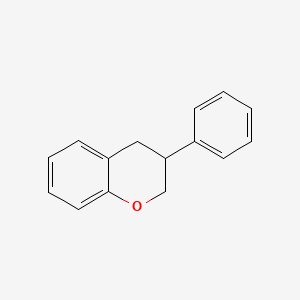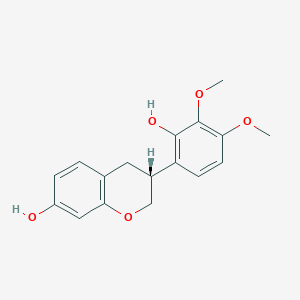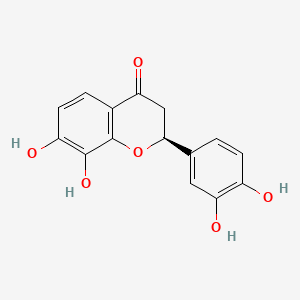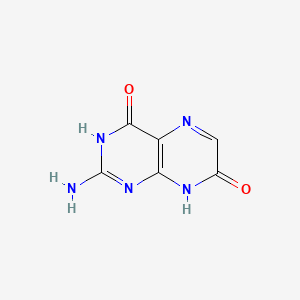
Milldurone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Milldurone is a natural product found in Cordyla africana, Pterodon pubescens, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Isoflavone Characterization in Millettia Dura
Milldurone, along with other isoflavones like durlettone and durmillone, has been identified in the seeds of Millettia dura. The study by Ollis, Rhodes, and Sutherland (1967) in Tetrahedron details the chemical structures of these compounds, highlighting milldurone's significance in the natural co-occurrence of various isoflavones and rotenoids within the plant. This discovery is crucial for understanding the chemical composition and potential applications of Millettia dura extracts in various scientific domains (Ollis, Rhodes, & Sutherland, 1967).
Flavonoids in Millettia Ferruginea
Research on Millettia ferruginea, closely related to Millettia dura, led to the isolation of several isoflavones, including 5-methoxydurmillone, which shares similarities with milldurone. Dagne, Bekele, and Waterman (1989) in Phytochemistry explored these compounds, contributing to our understanding of the flavonoid profile in this plant species and providing a basis for further investigation into their biological activities and applications (Dagne, Bekele, & Waterman, 1989).
Novel Isoflavones from Millettia Dura
Yenesew, Midiwo, and Waterman (1996) in Phytochemistry identified four novel isoflavones from the seed pods of Millettia dura, expanding the scope of known compounds in this plant. Although milldurone was not among these newly identified compounds, this research adds to the overall knowledge of Millettia dura's chemical diversity, which is vital for future pharmacological and biochemical studies (Yenesew, Midiwo, & Waterman, 1996).
Synthesis of Isoflavones Including Milldurone
Ollis, Ormand, Redman, Roberts, and Sutherland (1970) in the Journal of The Chemical Society C: Organic reported a novel method for synthesizing isoflavones, including milldurone. This study is significant for understanding the synthetic pathways and potential for laboratory production of milldurone, which can aid in research applications where natural extraction is not feasible or efficient (Ollis et al., 1970).
Eigenschaften
CAS-Nummer |
24195-15-1 |
|---|---|
Produktname |
Milldurone |
Molekularformel |
C19H16O7 |
Molekulargewicht |
356.33 |
IUPAC-Name |
6,7-dimethoxy-3-(6-methoxy-1,3-benzodioxol-5-yl)chromen-4-one |
InChI |
InChI=1S/C19H16O7/c1-21-13-6-18-17(25-9-26-18)4-10(13)12-8-24-14-7-16(23-3)15(22-2)5-11(14)19(12)20/h4-8H,9H2,1-3H3 |
SMILES |
COC1=CC2=C(C=C1C3=COC4=CC(=C(C=C4C3=O)OC)OC)OCO2 |
Synonyme |
Millduron; 6,7,2'-Trimethoxy-4',5'-methylenedioxyisoflavone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




